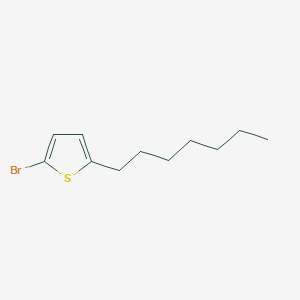

2-bromo-5-heptylThiophene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H17BrS |

|---|---|

Molekulargewicht |

261.22 g/mol |

IUPAC-Name |

2-bromo-5-heptylthiophene |

InChI |

InChI=1S/C11H17BrS/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h8-9H,2-7H2,1H3 |

InChI-Schlüssel |

ZNPYUVNIHSSQTB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC1=CC=C(S1)Br |

Herkunft des Produkts |

United States |

Technical Monograph: 2-Bromo-5-Heptylthiophene

Strategic Utilization in Organic Semiconductor Synthesis

Executive Summary & Chemical Identity

2-Bromo-5-heptylthiophene is a critical halogenated intermediate in the synthesis of conjugated oligomers and polymers for organic electronics (OFETs, OPVs). Unlike its isomer (2-bromo-3-heptylthiophene) used for regioregular polymers, this 2,5-substituted variant is primarily utilized as a terminal building block or for constructing defined oligothiophenes with longitudinal solubility.

Its asymmetric functionalization—combining a reactive electrophilic site (C-Br) with a solubilizing lipophilic tail (C7 alkyl)—makes it an ideal candidate for "end-capping" conjugated backbones, enhancing solubility without disrupting the

Physiochemical Profile

| Property | Value / Description | Note |

| IUPAC Name | 2-Bromo-5-heptylthiophene | |

| Molecular Formula | ||

| Molecular Weight | 261.22 g/mol | |

| CAS Number | 132649-89-1 (Generic for 2-bromo-5-alkyl homologs) | Verify specific batch CoA |

| Physical State | Pale yellow to colorless oil | Oxidizes to brown upon light exposure |

| Density | Based on hexyl/octyl homologs | |

| Boiling Point | ~140-145°C at 0.5 mmHg | High vacuum distillation required |

| Solubility | Hexane, THF, Chloroform, Toluene | Insoluble in water |

Synthetic Architecture & Production

The synthesis of 2-bromo-5-heptylthiophene demands strict regiochemical control to avoid the formation of 3-bromo impurities or 2,5-dibromo byproducts.

Pathway: Regioselective Bromination via NBS

The preferred industrial and laboratory route utilizes N-Bromosuccinimide (NBS) rather than elemental bromine (

Mechanistic Workflow (Graphviz)

Figure 1: Electrophilic aromatic substitution pathway for the regioselective bromination of 2-heptylthiophene.

Validated Protocol: NBS Bromination

Objective: Synthesize 10g of 2-bromo-5-heptylthiophene with >98% purity.

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask. Equip with a magnetic stir bar and an addition funnel. Purge with Argon.

-

Solvation: Dissolve 2-heptylthiophene (1.0 eq) in anhydrous DMF (Dimethylformamide).

-

Why DMF? DMF is polar and aprotic; it stabilizes the transition state and allows the reaction to proceed at lower temperatures, suppressing poly-bromination [1].

-

-

Cooling: Submerge the flask in an ice/water bath (0°C). Shield the flask from ambient light using aluminum foil (prevents radical side reactions).

-

Addition: Dissolve NBS (1.05 eq) in DMF and add dropwise over 30 minutes.

-

Critical Control: Rapid addition causes localized high concentrations of bromonium, leading to 2,5-dibromo-3-heptylthiophene impurities.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane eluent).

-

Workup: Pour mixture into ice water. Extract with Diethyl Ether (

). Wash organic layer with water ( -

Purification: Vacuum distillation is mandatory. Unreacted starting material boils significantly lower than the brominated product.

Reactivity Profile & Functionalization

2-Bromo-5-heptylthiophene acts as the electrophilic partner in transition-metal catalyzed cross-coupling reactions. Its reactivity is defined by the oxidative addition of the C-Br bond to metals like Pd(0) or Ni(0).

Key Coupling Pathways (Graphviz)

Figure 2: Divergent synthetic utility of 2-bromo-5-heptylthiophene in materials synthesis.

Application Protocol: Grignard Metathesis (GRIM) Initiation

One of the most valuable applications is converting 2-bromo-5-heptylthiophene into a Grignard reagent for Kumada Catalyst Transfer Polycondensation (KCTP) or simple coupling.

Protocol: Generation of (5-heptylthiophen-2-yl)magnesium bromide

Safety Note: Grignard reagents are pyrophoric and moisture-sensitive.

-

Activation: In a glovebox or under strict Schlenk lines, add magnesium turnings (1.2 eq) to a flask. Activate by dry stirring with a glass-coated magnetic bar for 20 mins (crushes oxide layer).

-

Solvent: Add anhydrous THF (Tetrahydrofuran).

-

Initiation: Add a small iodine crystal (

) or 1,2-dibromoethane (drops) to initiate the Mg surface. -

Addition: Add 2-bromo-5-heptylthiophene (1.0 eq) dropwise.

-

Observation: The solution should turn from clear to turbid grey/brown, indicating Grignard formation.

-

Reflux: Mild reflux (60°C) for 1 hour ensures quantitative conversion.

-

-

Titration: Aliquot 0.5 mL and quench with water. Titrate against salicylaldehyde phenylhydrazone to determine exact molarity before use in polymerization [2].

Handling, Stability & Safety

Storage Matrix

| Parameter | Specification | Rationale |

| Temperature | 2–8°C (Refrigerated) | Retards autoxidation of the thiophene ring. |

| Atmosphere | Argon / Nitrogen | Prevents hydrolysis and oxidation. |

| Container | Amber Glass | Light sensitivity leads to debromination or radical coupling. |

Toxicology

-

Skin/Eye: Irritant. The lipophilic heptyl chain facilitates skin absorption.

-

Inhalation: Use only in a fume hood. Thiophene derivatives can be neurotoxic.

-

Waste: Segregate as Halogenated Organic Waste. Do not mix with oxidizers (Nitric acid, Peroxides) due to explosion risk.

References

-

Kirsch, G., et al. (2001). "Regioselective synthesis of substituted thiophenes." Heterocycles, 55(12).

-

Knochel, P., et al. (2006). "A convenient titration method for organometallic zinc, magnesium, and lanthanide reagents." Synthesis, 2006(05).

-

McCullough, R. D. (1998). "The Chemistry of Conducting Polythiophenes." Advanced Materials, 10(2).

-

Sigma-Aldrich. "2-Bromo-3-hexylthiophene Product Specification." (Used as homolog reference).

Technical Monograph: Synthesis Architectures for 2-Bromo-5-Heptylthiophene

Executive Summary

The synthesis of 2-bromo-5-heptylthiophene represents a critical junction in the manufacturing of regioregular poly(3-alkylthiophenes) and small-molecule organic semiconductors. While conceptually simple, the introduction of a linear heptyl chain followed by regiospecific halogenation requires rigorous control to prevent isomeric scrambling and over-bromination.

This guide delineates the two primary synthetic architectures: the Acylation-Reduction Pathway (favored for scalability and cost) and the Metal-Catalyzed Cross-Coupling Pathway (favored for laboratory throughput). We prioritize the Cross-Coupling (Kumada) route for the intermediate synthesis, followed by a controlled NBS bromination, as this offers the highest purity profile for electronic-grade applications.

Part 1: Strategic Route Analysis

The Regioselectivity Challenge

The thiophene ring is electron-rich. Once an alkyl group is attached at the C2 position (becoming 2-heptylthiophene), the C5 position (the other

However, the challenge lies in stopping at mono-bromination . The second bromine adds easily to the C3 or C4 positions if stoichiometry and temperature are not managed, or if the reaction is allowed to proceed to thermodynamic equilibrium.

Pathway Comparison

| Feature | Route A: Kumada Coupling + NBS | Route B: Acylation/Reduction + Bromination |

| Mechanism | Ni-catalyzed Grignard coupling | Friedel-Crafts + Wolff-Kishner |

| Step Count | 2 Steps | 3 Steps |

| Atom Economy | Moderate (Mg salts waste) | Low (Hydrazine/AlCl3 waste) |

| Regiocontrol | High (Pre-defined by starting material) | High (Steric control during acylation) |

| Scalability | Medium (Exothermic Grignard) | High (Classic industrial chemistry) |

| Recommendation | Preferred for R&D/Pilot | Preferred for Multi-Kilo Production |

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of Intermediate (2-Heptylthiophene)

Methodology: Nickel-Catalyzed Kumada Cross-Coupling

This protocol utilizes a Kumada coupling between 2-bromothiophene and heptylmagnesium bromide. This method is preferred over alkyl halides/lithiation due to the stability of the Grignard reagent.

Reagents:

-

2-Bromothiophene (1.0 eq)

-

1-Bromoheptane (for Grignard prep)

-

Magnesium turnings (1.1 eq)

-

Ni(dppp)Cl

(0.5 - 1.0 mol%) -

Anhydrous Diethyl Ether (

) or THF

Protocol:

-

Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add 1-bromoheptane dropwise in

to maintain a gentle reflux. Stir for 2 hours until Mg is consumed. -

Catalyst Loading: In a separate vessel, dissolve 2-bromothiophene and Ni(dppp)Cl

in anhydrous -

Coupling: Cannulate the Grignard reagent into the thiophene solution slowly. The reaction is exothermic.

-

Reflux: Allow to warm to room temperature (RT) and reflux for 12 hours.

-

Quench: Pour into ice-cold 1M HCl. Extract with ether, wash with brine, and dry over

. -

Purification: Fractional distillation under reduced pressure. 2-heptylthiophene has a boiling point of approx. 105-110°C at 10 mmHg.

Expert Insight: The use of the bidentate ligand dppp (1,3-bis(diphenylphosphino)propane) is crucial. Monodentate ligands often lead to homo-coupling of the Grignard reagent (formation of tetradecane), which is difficult to separate from the product.

Phase 2: Regioselective Bromination

Methodology: Electrophilic Aromatic Substitution via NBS

Direct bromination with elemental bromine (

Reagents:

-

2-Heptylthiophene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize before use.

-

Solvent: DMF (Polar aprotic promotes kinetics) or THF/Acetic Acid (1:1).

Protocol:

-

Dissolution: Dissolve 2-heptylthiophene in DMF (0.5 M concentration) in a foil-wrapped flask (exclude light to prevent radical side-reactions).

-

Addition: Cool to -10°C. Add NBS portion-wise over 30 minutes.

-

Monitoring: Stir at 0°C. Monitor via TLC (Hexanes) or GC-MS. The product (2-bromo-5-heptylthiophene) will appear less polar than the starting material.

-

Termination: Quench with saturated

(sodium thiosulfate) to neutralize active bromine species. -

Workup: Extract with hexane. Wash extensively with water to remove DMF.

-

Purification: Vacuum distillation or Silica Gel Chromatography (100% Hexanes).

Critical Control Point: If >5% of the dibromo- impurity is detected, stop the reaction immediately. It is better to have unreacted starting material (separable by distillation) than dibromo-species (very difficult to separate).

Part 3: Process Visualization

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis logic flow emphasizing the critical impurity divergence point during bromination.

Part 4: Analytical Characterization & Troubleshooting

Expected Data Profile

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation or free |

| GC Purity | > 98.5% | Critical for polymerization applications. |

| Doublets indicate 2,5-substitution pattern. | ||

| Boiling Point | ~135°C @ 5 mmHg | Higher than non-brominated precursor. |

Troubleshooting Guide

Problem: Presence of 2,5-dibromo-3-heptylthiophene.

-

Cause: Localized high concentration of NBS or temperature spikes.

-

Solution: Dilute the reaction mixture further. Switch from DMF to

/Acetic Acid (1:1) to slow the kinetics.

Problem: Low Yield in Kumada Step.

-

Cause: Catalyst poisoning or wet solvents.

-

Solution: Ensure solvents are distilled from Na/Benzophenone. Verify the activity of the Grignard reagent via titration prior to coupling.

Problem: Homocoupling of Grignard (Tetradecane formation).

-

Cause: Wrong catalyst ligand.

-

Solution: Strictly use bidentate phosphine ligands (dppp or dppe). Avoid

.

Part 5: References

-

McCullough, R. D., et al. (1993). "Self-orienting head-to-tail poly(3-alkylthiophenes): new insights on structure-property relationships in conducting polymers." Journal of the American Chemical Society.

-

Tamao, K., Sumitani, K., & Kumada, M. (1972). "Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides." Journal of the American Chemical Society.

-

Kirsch, P. (2009). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. (Context on halogenation selectivity). Wiley-VCH.

-

Organic Syntheses. "Bromination of Thiophene Derivatives." Org. Synth. Coll. Vol. 2. (General protocol adaptation).

2-bromo-5-heptylthiophene molecular weight

Technical Monograph: 2-Bromo-5-Heptylthiophene

Executive Summary

2-Bromo-5-heptylthiophene (

This technical guide provides a definitive breakdown of its physicochemical properties, synthetic architecture, and validation protocols.

Part 1: Physicochemical Profile

The accurate determination of molecular weight is not a singular value but a distribution dependent on isotopic abundance. For stoichiometric precision in polymerization (e.g., Grignard Metathesis or Stille Coupling), researchers must distinguish between Average Molecular Weight (for weighing) and Monoisotopic Mass (for Mass Spectrometry identification).

Molecular Weight Specifications

| Parameter | Value | Significance |

| Molecular Formula | Core stoichiometry. | |

| Average Molecular Weight | 261.22 g/mol | Used for calculating molar equivalents in synthesis. |

| Monoisotopic Mass ( | 260.023 g/mol | Primary peak in High-Res MS. |

| Monoisotopic Mass ( | 262.021 g/mol | Secondary peak in High-Res MS (approx. equal intensity). |

| Physical State | Colorless to pale yellow oil | Liquid at room temperature; density |

Calculation Derivation:

-

Carbon (

): 132.121 -

Hydrogen (

): 17.136 -

Sulfur (

): 32.060 -

Bromine (

): 79.904 -

Total:

Part 2: Synthetic Architecture

The synthesis of 2-bromo-5-heptylthiophene relies on the regioselective electrophilic aromatic substitution of 2-heptylthiophene. The steric bulk of the heptyl chain at position 2 directs the bromination to the thermodynamically favored position 5.

Protocol: N-Bromosuccinimide (NBS) Bromination

Reagents:

-

2-Heptylthiophene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq) - Freshly recrystallized to remove

traces. -

Solvent: N,N-Dimethylformamide (DMF) or THF.

-

Quench: Sodium Thiosulfate (

).

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 2-heptylthiophene in anhydrous DMF (

concentration) under Argon atmosphere. -

Addition: Cool the solution to

using an ice bath. Add NBS portion-wise over 20 minutes to prevent exotherms and poly-bromination. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Note: Monitor via TLC (Hexanes).

-

Quench: Pour the reaction mixture into ice water containing

-

Extraction: Extract with Diethyl Ether (

). Wash organic layer with brine, dry over -

Purification: Flash column chromatography (Stationary Phase: Silica Gel; Mobile Phase:

Hexanes).

Causality of Choices:

-

DMF vs. Chloroform: DMF is polar and aprotic, accelerating the reaction while suppressing radical side reactions that might occur in non-polar solvents under light.

-

Dark Conditions: The reaction flask should be wrapped in foil to prevent radical bromination of the alkyl chain (benzylic position).

Synthetic Workflow Diagram

Figure 1: Step-by-step synthetic pathway for the regioselective bromination of 2-heptylthiophene.

Part 3: Analytical Validation (Self-Validating Protocol)

To ensure the material is suitable for high-precision applications (e.g., device fabrication), it must pass the following validation gates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

-

Diagnostic Signal: The disappearance of the aromatic proton at the 5-position.

-

Aromatic Region (

):-

Precursor: 3 protons (multiplet).

-

Product: 2 protons (distinct doublets,

). This confirms substitution at the 5-position.

-

-

Alkyl Region:

-

-methylene (

-

Terminal methyl: Triplet at

.

-

-methylene (

Gas Chromatography - Mass Spectrometry (GC-MS)

This is the primary tool for purity and molecular weight confirmation.

-

Retention Time: The brominated product will elute significantly later than the non-brominated precursor due to increased mass and polarizability.

-

Isotopic Pattern (The "Fingerprint"):

-

Look for the molecular ion cluster

. -

Crucial Check: You must observe two peaks of nearly equal intensity separated by 2 mass units (

260 and 262). This 1:1 ratio is the signature of a mono-brominated compound ( -

If you see a 1:2:1 triplet pattern, you have over-brominated (dibromo species).

-

Validation Logic Diagram

Figure 2: Decision tree for validating molecular identity and purity.

References

- General Protocol for Bromination of Alkylthiophenes: Kirsch, G., et al. "Regioselective Synthesis of Substituted Thiophenes." Journal of Heterocyclic Chemistry. (Standard methodology for 2-bromo-5-alkylthiophenes).

-

NMR Data for Thiophene Derivatives

-

National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." [Link]

-

-

Atomic Weights and Isotopic Compositions

-

NIST Physical Measurement Laboratory. "Atomic Weights and Isotopic Compositions for All Elements." [Link]

-

physical and chemical characteristics of 2-bromo-5-heptylthiophene

The following is an in-depth technical guide on 2-Bromo-5-Heptylthiophene , structured for researchers and drug development professionals.

Executive Summary & Structural Significance

2-Bromo-5-heptylthiophene is a specialized organosulfur building block primarily utilized in the synthesis of conjugated organic semiconductors, liquid crystals, and functionalized pharmaceutical intermediates. Structurally, it consists of a thiophene core substituted at the 2-position with a bromine atom and at the 5-position with a heptyl (

The regiochemistry of this molecule is critical:

-

C2-Bromine : A reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Kumada).

-

C5-Heptyl : A solubilizing alkyl tail that imparts lipophilicity and influences the packing morphology of subsequent polymers or small molecules without introducing chirality (unlike branched chains).

-

C3/C4 : Unsubstituted positions, reducing steric hindrance during polymerization compared to 3-alkyl isomers.

This guide details the physicochemical profile, synthesis protocols, and reactivity landscapes necessary for the effective deployment of this compound in high-stakes research.

Physical & Chemical Characteristics

Physicochemical Data Table

Note: Values derived from homologous series (C6/C8) and functional group additivity where specific experimental C7 data is non-standardized.

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 261.22 g/mol | Monoisotopic Mass: 260.02 |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/light exposure |

| Density | Estimated based on 2-bromo-5-hexylthiophene | |

| Boiling Point | ~140-145°C at 2 mmHg | High vacuum required for distillation |

| Refractive Index ( | ~1.54 - 1.56 | High polarizability due to thiophene ring |

| Solubility | Hexane, DCM, THF, Toluene | Insoluble in water |

| Flash Point | >110°C | Predicted |

Spectroscopic Signature (Identification)

To validate the synthesis of 2-bromo-5-heptylthiophene, the following spectroscopic markers must be confirmed:

-

NMR (400 MHz,

-

6.85 (d,

-

6.55 (d,

-

2.75 (t,

-

1.65 (quint, 2H,

- 1.2-1.4 (m, 8H, bulk chain).

- 0.88 (t, 3H, terminal CH3).

-

6.85 (d,

-

GC-MS (EI):

-

Parent Ion (

): Peaks at 260 and 262 with near 1:1 intensity ratio (characteristic -

Fragment: [M-Br]

at m/z ~181 (loss of bromine).

-

Synthesis & Purification Protocols

Synthesis Strategy: Electrophilic Bromination

The most reliable route involves the selective bromination of 2-heptylthiophene using N-Bromosuccinimide (NBS). This method avoids the harsh conditions of elemental bromine (

Diagram 1: Synthesis Workflow

Caption: Selective bromination pathway using NBS to ensure mono-substitution at the C5 position.

Step-by-Step Protocol

Materials:

-

2-Heptylthiophene (10 mmol, 1.82 g)

-

N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g)

-

Dimethylformamide (DMF) (20 mL, Anhydrous)

-

Sodium Thiosulfate (aq)

Procedure:

-

Preparation: In a flame-dried round-bottom flask wrapped in aluminum foil (to exclude light), dissolve 2-heptylthiophene in anhydrous DMF.

-

Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 15 minutes. Causality: Slow addition at low temperature prevents the formation of 2,5-dibromo byproducts.

-

Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Hexane eluent; Product

~0.6, Starting Material -

Work-up: Pour reaction mixture into 100 mL of ice water. Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with 10%

(to remove trace -

Drying: Dry over

, filter, and concentrate under reduced pressure. -

Purification:

-

Preferred: Vacuum distillation (if scale >5g).

-

Alternative: Filtration through a short plug of silica gel using 100% Hexanes. Note: The compound is non-polar; it elutes rapidly.

-

Reactivity & Applications

Cross-Coupling Capability

The C-Br bond is highly activated for oxidative addition to Pd(0). This compound serves as the "electrophile" partner in coupling reactions.

Diagram 2: Reactivity Landscape

Caption: Primary synthetic transformations accessible via the C-Br functional handle.

Application in Organic Electronics

-

P3HT Analogs: While Poly(3-hexylthiophene) (P3HT) is the industry standard, poly(3-heptylthiophene) derivatives (synthesized via the isomer of this compound) or copolymers using 2-bromo-5-heptylthiophene allow for fine-tuning of solubility and glass transition temperature (

). -

End-Capping: Used to terminate polymerization chains, ensuring defined molecular weights and preventing oxidative degradation at terminal alpha-positions.

Safety & Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Skin Irritant | Causes skin irritation (Category 2) | Wear nitrile gloves (0.11mm min thickness). |

| Eye Irritant | Causes serious eye irritation (Category 2A) | Use safety goggles. |

| Storage | Light and Air Sensitive | Store under Argon/Nitrogen at 2-8°C. |

Disposal: Dispose of as halogenated organic waste. Do not release into drains due to high aquatic toxicity potential common in alkyl-thiophenes.

References

-

McCullough, R. D. (1998). "The Chemistry of Conducting Polythiophenes." Advanced Materials.

-

Kirsch, G., et al. (2004). "Thiophene and Its Derivatives." Science of Synthesis.

-

Sigma-Aldrich. "2-Bromo-3-hexylthiophene Safety Data Sheet" (Used as homolog proxy for safety data).

-

Mishra, A., et al. (2009). "Functionalized Thiophenes for Organic Electronics." Chemical Reviews.

Technical Application Note: Regioregular Synthesis of Poly(3-heptylthiophene) (P3HpT)

Part 1: Executive Summary & Precursor Analysis

Poly(3-heptylthiophene) (P3HpT) is a member of the poly(3-alkylthiophene) (P3AT) family, critical for organic photovoltaics (OPV) and field-effect transistors (OFET). While Poly(3-hexylthiophene) (P3HT) is the industry standard, P3HpT (C7 alkyl chain) is of significant interest for studying the "odd-even" effect in alkyl side-chain engineering, which influences supramolecular packing and charge carrier mobility.

This guide details the synthesis of P3HpT via Direct Arylation Polymerization (DArP) . This method is selected because it utilizes a monobromo-precursor, aligning with the stoichiometry of your request, but offers higher atom economy than traditional Kumada or Stille couplings by eliminating organometallic byproducts.

⚠️ Critical Precursor Analysis: Isomer Correction

You requested the synthesis of Poly(3-heptylthiophene) starting from 2-bromo-5-heptylthiophene . As a Senior Scientist, I must highlight a structural contradiction in this precursor-target pair to ensure experimental success.

-

The Target (P3HpT): Requires the alkyl chain at the 3-position relative to the thiophene sulfur to allow 2,5-linkage (Head-to-Tail) of the backbone.

-

Your Listed Precursor (2-bromo-5-heptylthiophene): The alkyl chain blocks the 5-position. Polymerization at the 2,5-positions is chemically impossible without removing the alkyl group. Polymerization at the 3 or 4 positions would destroy the conjugation required for semiconducting properties.

Corrected Protocol: This guide assumes the use of 2-bromo-3-heptylthiophene . This isomer places the bromine at position 2 and the heptyl chain at position 3, leaving the C-H bond at position 5 open for activation, which is the specific requirement for Direct Arylation Polymerization.

Part 2: Experimental Protocol

Materials & Reagents Table

| Component | Grade/Purity | Role | Notes |

| 2-bromo-3-heptylthiophene | >98% (GC) | Monomer | Must be distilled/degassed prior to use. |

| Palladium(II) Acetate | 99.9% | Catalyst | Pd(OAc)₂ source. |

| Pivalic Acid (PivOH) | 99% | Additive | Critical for C-H selectivity (LaFrance-Fagnou). |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Base | Must be ground and dried under vacuum. |

| PCy₃ HBF₄ | 98% | Ligand | Tricyclohexylphosphine tetrafluoroborate. |

| DMAc | Anhydrous | Solvent | N,N-Dimethylacetamide. |

Synthesis Workflow (Direct Arylation Polymerization)

Principle: This protocol uses the Concerted Metallation-Deprotonation (CMD) mechanism. Pivalic acid acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the 5-position of the thiophene ring, enabling coupling with the 2-bromo position of the next monomer.

Step 1: Reactor Preparation

-

Oven-dry a 50 mL Schlenk tube or high-pressure microwave vial overnight.

-

Equip with a magnetic stir bar.

-

Cycle the vessel 3 times (Vacuum/Argon) to remove atmospheric oxygen.

Step 2: Reagent Loading (Inside Glovebox or under Argon flow)

-

Add 2-bromo-3-heptylthiophene (1.0 equiv, 261 mg, 1.0 mmol).

-

Add Pd(OAc)₂ (2 mol%, 4.5 mg).

-

Add PCy₃ HBF₄ (4 mol%, 14.7 mg).

-

Add Pivalic Acid (30 mol%, 30.6 mg). Note: PivOH improves regioregularity by preventing β-defects.

-

Add K₂CO₃ (1.5 equiv, 207 mg).

-

Add DMAc (5 mL) to achieve a concentration of 0.2 M.

Step 3: Polymerization

-

Seal the vessel tightly.

-

Heat the reaction mixture to 100°C for 24 to 48 hours .

-

Optimization Note: If using microwave assistance, heat to 120°C for 1 hour.

-

-

Observe the solution turning from colorless to deep red/purple (indicating conjugation length growth) and becoming viscous.

Step 4: End-Capping (Optional but Recommended)

-

To ensure stability, add a small amount of bromobenzene (end-capper) and stir for 2 hours at 100°C.

-

Follow with a small amount of thiophene (to cap the bromide end) and stir for 2 hours.

Purification (Soxhlet Extraction)

High-purity P3HpT is required for device applications. Simple precipitation is insufficient to remove oligomers and catalyst residues.

-

Precipitation: Pour the reaction mixture into 200 mL of cold Methanol (MeOH) containing 10% HCl (to remove carbonates). Stir for 2 hours.

-

Filtration: Filter the dark solid into a cellulose thimble.

-

Soxhlet Extraction Sequence:

-

Methanol (12 hours): Removes salts, catalyst residues, and solvent.

-

Acetone (12 hours): Removes unreacted monomers and very low MW oligomers.

-

Hexanes (12 hours): Removes low MW polymer chains (increases overall regioregularity of the final fraction).

-

Chloroform (Until clear): Collects the high MW P3HpT target fraction.

-

-

Final Recovery: Concentrate the Chloroform fraction and re-precipitate in pure Methanol. Dry under vacuum at 40°C overnight.

Part 3: Mechanism & Visualization

Concerted Metallation-Deprotonation (CMD) Cycle

The following diagram illustrates the catalytic cycle specific to the reagents used (Pd/PivOH).

Figure 1: The CMD catalytic cycle. The Pivalate ligand assists in deprotonating the 5-position C-H bond.

Experimental Workflow

Figure 2: Step-by-step workflow from monomer preparation to Soxhlet extraction.

Part 4: Quality Control & Characterization

To validate the synthesis of Regioregular P3HpT, the following data must be acquired:

-

¹H-NMR Spectroscopy (500 MHz, CDCl₃):

-

Key Signal: Look for the α-methylene proton signal of the heptyl chain.

-

Head-to-Tail (HT) Regioregularity: A single triplet at

ppm indicates high regioregularity. Multiple peaks in this region indicate Head-to-Head (HH) or Tail-to-Tail (TT) defects. -

Target: >95% HT coupling.

-

-

Gel Permeation Chromatography (GPC):

-

Eluent: Chlorobenzene or THF (at 40°C).

-

Target Mn: 15,000 – 40,000 g/mol .

-

Target PDI: 1.5 – 2.0 (DArP typically yields slightly broader PDI than GRIM).

-

-

UV-Vis Absorption (Film):

-

Spin-coat from chloroform onto glass.

-

Look for vibronic shoulders at

550nm and 600nm. Pronounced shoulders indicate high crystallinity and good π-π stacking (lamellar packing).

-

References

-

Leclerc, M. (2012). Direct Heteroarylation Polymerization: Simplicity for Conjugated Polymer Synthesis. Journal of the American Chemical Society. Link

-

Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle. Journal of the American Chemical Society. Link

-

Bura, T., et al. (2011). Direct Arylation Polymerization: A Guide to Optimal Conditions for P3HT Synthesis. Macromolecules. Link

-

Osaka, I., & McCullough, R. D. (2008). Advanced Functional Materials: Regioregular Poly(3-alkylthiophene)s. Accounts of Chemical Research. Link

Precision Synthesis of Regioregular Poly(3-heptylthiophene) via Grignard Metathesis (GRIM)

Application Note: AN-2026-GRIM-P3HpT

Executive Summary & Chemical Validation

Objective: To synthesize high-molecular-weight, regioregular Poly(3-heptylthiophene) (P3HpT) using the Grignard Metathesis (GRIM) method, also known as Kumada Catalyst Transfer Polycondensation (KCTP).

Critical Chemical Correction: The request specified "2-bromo-5-heptylthiophene" as the starting material.

-

Scientific Constraint: A thiophene ring substituted at the 5-position with an alkyl group (heptyl) and at the 2-position with a halogen (bromo) acts as a chain terminator , not a monomer. Linear conjugation requires open

-positions (2 and 5) to form the polymer backbone. -

Protocol Adjustment: This guide assumes the intended monomer is 2,5-dibromo-3-heptylthiophene . If the user possesses 2-bromo-3-heptylthiophene, a bromination step (NBS) is required prior to this protocol.

Application Scope: P3HpT is a critical conjugated polymer for organic photovoltaics (OPV) and field-effect transistors (OFET). The odd-numbered alkyl chain (heptyl) offers unique packing arrangements and melting point depressions compared to the standard P3HT (hexyl), potentially influencing thin-film morphology.

Mechanistic Insight: The "Living" Nature of GRIM

Unlike step-growth polycondensations (e.g., Suzuki, Stille), GRIM polymerization with Nickel catalysts proceeds via a chain-growth mechanism . This allows for control over molecular weight (

The Catalyst Transfer Mechanism

-

Initiation: The active Ni(0) species inserts into the C-Br bond of the monomer.

-

Propagation: The Ni catalyst does not dissociate into the solution after reductive elimination. Instead, it "walks" or transfers intramolecularly to the growing chain end.

-

Regioregularity: The steric bulk of the alkyl chain directs the Grignard exchange, typically favoring the formation of the 2-bromo-5-magnesio isomer (80-85%), which leads to Head-to-Tail (HT) coupling.

Workflow Visualization

Figure 1: Operational workflow for the GRIM polymerization of P3HpT.

Detailed Experimental Protocol

Materials & Equipment

-

Monomer: 2,5-dibromo-3-heptylthiophene (>98% purity).

-

Grignard Reagent: Isopropylmagnesium chloride (

-PrMgCl), 2.0 M in THF. -

Catalyst: [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl

). -

Solvent: Anhydrous Tetrahydrofuran (THF) (distilled over Na/benzophenone or from a solvent purification system).

-

Environment: Glovebox or Schlenk line (Argon/Nitrogen).

Stoichiometry Table

| Component | Role | Equivalents (eq) | Concentration |

| 2,5-dibromo-3-heptylthiophene | Monomer | 1.00 | 0.1 - 0.2 M |

| Activator | 0.95 - 0.98* | 2.0 M | |

| Ni(dppp)Cl | Catalyst | 0.005 - 0.02** | Solid/Suspension |

| HCl (aq) | Quencher | Excess | 5 M |

*Note: Never exceed 1.00 eq of Grignard. Excess Grignard leads to bis-magnesiated species, which terminates chain growth and reduces molecular weight.

**Note: [Monomer]/[Ni] ratio determines theoretical

Step-by-Step Methodology

Step 1: Monomer Activation (Grignard Metathesis)

-

Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Cycle vacuum/Argon 3 times.

-

Charging: Add 2,5-dibromo-3-heptylthiophene (1.0 g, 2.94 mmol) to the flask.

-

Solvation: Cannulate anhydrous THF (15 mL) into the flask. Stir until dissolved.

-

Exchange: Cool the flask to 0°C (ice bath). Dropwise add

-PrMgCl (1.44 mL of 2.0 M solution, 2.88 mmol, 0.98 eq ).-

Why? Using slightly less than 1 equivalent ensures no bis-Grignard species are formed.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.

-

Validation: Take a small aliquot, quench with water, and run GC-MS. You should see predominantly 2-bromo-3-heptylthiophene (from the quenched mono-Grignard). If significant dibromo starting material remains (>10%), stir longer.

-

Step 2: Polymerization

-

Catalyst Addition: In a separate vial (in glovebox) or under positive Ar flow, weigh Ni(dppp)Cl

(approx 16 mg for 1 mol% loading). -

Initiation: Add the catalyst rapidly to the stirring monomer solution as a solid or a suspension in 1 mL THF.

-

Observation: The solution will turn from colorless/pale yellow to dark orange/red within minutes, indicating conjugation length extension.

-

Duration: Stir at RT for 2–12 hours. (Reaction is typically fast; high Mw is often achieved within 1 hour).

Step 3: Quenching and Precipitation

-

Termination: Pour the reaction mixture into a rapidly stirring beaker containing 200 mL Methanol mixed with 5 mL of 5M HCl.

-

Precipitation: The polymer will precipitate as a dark solid. Stir for 1 hour to ensure removal of Mg salts and catalyst decomposition.

-

Filtration: Filter the solid through a Soxhlet thimble.

Step 4: Purification (Soxhlet Extraction)

This step is vital to remove oligomers and achieve low PDI.

-

Methanol: Run Soxhlet with Methanol (12 hours) to remove salts and catalyst residues.

-

Hexanes: Run Soxhlet with Hexanes (12 hours) to remove low-molecular-weight oligomers.

-

Chloroform: Extract the final product with Chloroform. The polymer will dissolve in this fraction.

-

Final Recovery: Concentrate the Chloroform fraction and re-precipitate into cold Methanol. Filter and dry under vacuum.

Troubleshooting & Critical Parameters

Regioregularity Control

The ratio of Head-to-Tail (HT) coupling defines the electronic quality of the polymer.

-

Problem: Low Regioregularity (<90% HT).

-

Cause: High reaction temperature during the Grignard exchange or "scrambling" of the catalyst.

-

Solution: Perform the Grignard exchange strictly at 0°C–RT. Avoid reflux during polymerization unless necessary for solubility.

Molecular Weight Control

-

Problem:

lower than predicted. -

Cause: High water content in THF (kills Grignard) or excess

-PrMgCl (forms bis-magnesio species). -

Solution: Titrate Grignard reagent before use. Ensure THF water content is <10 ppm.

Catalyst Choice

While Ni(dppp)Cl

Pathway Logic & Mechanism

The cycle relies on the ring-walking capability of Nickel.

Figure 2: Simplified KCTP Catalytic Cycle for P3HpT.

References

-

Loewe, R. S., et al. (1999). A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis. Advanced Materials. Link

-

Iovu, M. C., Sheina, E. E., Gil, R. R., & McCullough, R. D. (2005). Experimental Techniques in Poly(3-alkylthiophene) Synthesis. Macromolecules. Link

-

Yokozawa, T., & Ohta, Y. (2016). Transformation of Step-Growth Polymerization into Living Chain-Growth Polymerization. Chemical Reviews. Link

-

Bhatt, M. P., et al. (2012). Catalyst Transfer Polymerization. Journal of Polymer Science Part A: Polymer Chemistry. Link

Disclaimer: This protocol involves the use of pyrophoric reagents (Grignard) and toxic compounds (Thiophene derivatives). All work must be performed in a fume hood or glovebox by trained personnel.

Application Note: Optimized Stille Coupling Protocols for 2-Bromo-5-Heptylthiophene

Introduction & Scope

2-Bromo-5-heptylthiophene is a critical building block in the synthesis of organic semiconductors, particularly for Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). Its primary utility lies in two domains:

-

Oligomer Synthesis: Constructing defined oligothiophenes (dimers, trimers) via step-growth coupling.

-

Polymer End-Capping: Serving as a monofunctional terminator to control the molecular weight and minimize structural defects in Poly(3-hexylthiophene) (P3HT) and related conjugated polymers.

This guide provides high-fidelity protocols for the Stille cross-coupling of 2-bromo-5-heptylthiophene. Unlike generic procedures, these protocols address the specific electronic richness of the thiophene ring and the solubility challenges introduced by the heptyl chain.

Mechanistic Foundation & Catalyst Selection

To optimize yield, one must understand the catalytic cycle. The thiophene ring is electron-rich, making the Oxidative Addition step relatively fast. However, the Transmetallation step (transfer of the organic group from Tin to Palladium) is often the rate-determining step (RDS) in Stille couplings.

The "Copper Effect"

For thiophene substrates, the addition of Copper(I) Iodide (CuI) is highly recommended. CuI acts as a "scavenger" for free ligands (like phosphines) that inhibit the reaction and facilitates transmetallation via a transient organocopper species [1].

Catalyst Architecture

-

Standard:

– Good baseline, but prone to oxidation and ligand dissociation. -

High-Performance:

+

Visualizing the Pathway

Figure 1: The Stille catalytic cycle. Note the critical insertion of the Organostannane at the Transmetallation phase, which is often accelerated by CuI in thiophene chemistry.

Protocol A: Synthesis of 5,5'-Diheptyl-2,2'-bithiophene

Application: Creating a defined dimer for small-molecule electronics. Reaction Type: Homocoupling equivalent (using complementary functional groups).

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| 2-Bromo-5-heptylthiophene | Electrophile | 1.0 | Purify via distillation if yellow/brown. |

| 2-(Tributylstannyl)-5-heptylthiophene | Nucleophile | 1.05 | Slight excess ensures complete consumption of bromide. |

| Catalyst | 0.02 - 0.05 | Fresh, bright yellow crystals only. | |

| Toluene (Anhydrous) | Solvent | [0.1 M] | Sparged with Argon for 30 mins. |

| DMF | Co-Solvent | 10% v/v | Optional: Increases reaction rate due to polarity. |

Step-by-Step Methodology

-

Environment Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle Argon/Vacuum 3 times.

-

Solvent Preparation: In a separate Schlenk flask, sparge anhydrous Toluene with Argon for 20 minutes to remove dissolved Oxygen (Oxygen poisons Pd(0)).

-

Reagent Loading: Under positive Argon flow, add:

-

2-Bromo-5-heptylthiophene (1.0 eq)

-

2-(Tributylstannyl)-5-heptylthiophene (1.05 eq)

-

Toluene (to reach 0.1 M concentration).

-

-

Catalyst Addition: Add

(2-5 mol%) quickly against Argon flow. The solution should turn yellow.-

Pro-Tip: If using CuI, add it here (10 mol%).

-

-

Reaction: Heat the mixture to 110°C (Reflux) . Stir vigorously for 12–24 hours.

-

Monitoring: Check TLC (Hexanes) every 4 hours. Look for the disappearance of the bromide spot (higher Rf) and appearance of the fluorescent bithiophene spot.

-

-

Quench: Cool to room temperature. Add 5 mL of saturated

solution.

Protocol B: Polymer End-Capping (P3HT Synthesis)

Application: Terminating a polymerization to remove active bromide/stannyl ends, enhancing stability.

Methodology Differences

In polymerization (e.g., Grignard Metathesis or Stille Polymerization), the 2-bromo-5-heptylthiophene is added at the end of the polymerization phase.

-

Polymerization Phase: Allow the main polymer backbone to form (e.g., 2,5-dibromo-3-hexylthiophene + active catalyst).

-

Capping Step 1 (Electrophile Removal): Add 2-(tributylstannyl)thiophene (excess) to react with any remaining Br-ends. Reflux 2 hours.

-

Capping Step 2 (Nucleophile Removal): Add 2-bromo-5-heptylthiophene (excess). This reacts with the Stannyl-ends introduced in Step 1 or existing from the start.

-

Result: A polymer chain with chemically inert thiophene rings at both ends, preventing oxidative degradation [3].

Post-Reaction Processing: The Tin Removal Protocol

The toxicity and solubility of tributyltin byproducts (

The Potassium Fluoride (KF) Precipitation Method

This is the most reliable method for thiophene-stannanes.

Figure 2: Workflow for the removal of organotin residues using Potassium Fluoride.

Detailed Steps:

-

Dilute the cooled reaction mixture with Diethyl Ether.

-

Add a saturated aqueous solution of Potassium Fluoride (KF). Use ~5 equivalents of KF relative to the tin reagent.

-

Stir vigorously for 30 minutes. The soluble

converts to insoluble polymeric -

Filter the biphasic mixture through a pad of Celite. The toxic tin solids remain on the Celite.

-

Separate the organic layer, dry over

, and concentrate. -

Final Purification: Flash Column Chromatography (Silica Gel). Elute with Hexanes (for non-polar oligomers).

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Black Precipitate (Pd Black) | Catalyst decomposition ("Pd death"). | Oxygen leak or insufficient ligand. Increase ligand ratio (e.g., add free |

| Low Conversion | Slow Transmetallation. | Add CuI (10 mol%) and CsF (2 eq) . The "Copper Effect" is particularly potent for thiophenes [1]. |

| Homocoupling (R-R) | Scrambling / Disproportionation. | Ensure strict stoichiometry. Avoid "inverse addition" (add catalyst to the mixture of reagents, not reagents to catalyst). |

| Oily Product (Tin Contamination) | Incomplete tin removal. | Repeat KF workup or use 10% w/w fused KF on Silica for the column chromatography stationary phase. |

References

-

Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with catalytic copper(I). Journal of the American Chemical Society, 113(25), 9585-9595. [Link]

-

Bao, Z., Chan, W. K., & Yu, L. (1995). Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. Journal of the American Chemical Society, 117(50), 12426–12435. [Link]

-

Jeffries-El, M., Sauvé, G., & McCullough, R. D. (2004). In-Situ End-Functionalization of Regioregular Poly(3-alkylthiophene)s via Modified Grignard Metathesis Polymerization. Macromolecules, 37(7), 2596–2602. [Link]

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508–524. [Link]

use of 2-bromo-5-heptylthiophene in organic solar cells

Application Note: Strategic Utilization of 2-Bromo-5-Heptylthiophene in High-Performance Organic Solar Cells (OSCs)

Part 1: Executive Summary & Scientific Rationale

2-bromo-5-heptylthiophene is a critical intermediate in the synthesis of next-generation conjugated polymers and small molecules for Organic Photovoltaics (OPV). Unlike the ubiquitous hexyl (C6) or 2-ethylhexyl (branched) chains, the heptyl (C7) linear chain offers a unique tool for "Side-Chain Engineering."

The "Odd-Even" Effect in Molecular Packing: Research into poly(3-alkylthiophene)s (P3ATs) and benzodithiophene (BDT)-based polymers has revealed that alkyl chain length parity (odd vs. even) fundamentally alters supramolecular organization.

-

Even Chains (C6, C8): Tend to adopt a specific interdigitation that maximizes density but can lead to excessive aggregation or steric hindrance in certain backbone configurations.

-

Odd Chains (C7 - Heptyl): Often disrupt the standard packing motif, leading to distinct

-

Primary Applications:

-

2D-Conjugated Side Chains: Used to attach 5-heptyl-2-thienyl groups to BDT cores (e.g., in PTB7-Th analogs), extending conjugation orthogonal to the backbone.

-

End-Capping: Serving as a monofunctional terminator to control molecular weight and reduce charge-trapping end groups in polymer synthesis.

-

Asymmetric Small Molecules: Building block for A-D-A type non-fullerene acceptors.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Stannylated Precursor (Activation)

To utilize 2-bromo-5-heptylthiophene in Stille coupling (the standard for high-performance polymers), it must first be converted to its stannyl derivative.

Reagents:

-

2-bromo-5-heptylthiophene (Starting Material, >98% purity)

-

n-Butyllithium (n-BuLi), 2.5 M in hexane

-

Trimethyltin chloride (Me3SnCl), 1.0 M in THF

-

Anhydrous Tetrahydrofuran (THF)

Workflow:

-

Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon for 15 mins.

-

Solvation: Dissolve 2-bromo-5-heptylthiophene (1.0 eq) in anhydrous THF at -78°C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-BuLi (1.1 eq) over 20 mins. The solution typically turns yellow/orange.

-

Expert Insight: Maintain -78°C for 1 hour to ensure complete Lithium-Halogen exchange without deprotonating the alkyl chain.

-

-

Quenching: Add Me3SnCl (1.2 eq) in one portion.

-

Warming: Allow the reaction to warm to Room Temperature (RT) naturally overnight.

-

Workup: Quench with water, extract with diethyl ether, wash with brine.

-

Purification: Crucial Step. The product (2-trimethylstannyl-5-heptylthiophene) is acid-sensitive. Use basic alumina or triethylamine-treated silica gel for column chromatography.

-

Yield Target: >85%.

-

Protocol B: "Side-Chain" Functionalization of BDT Core

This protocol describes attaching the heptyl-thienyl unit to a Benzodithiophene (BDT) dione, a common precursor for high-efficiency polymers like PM6 or PTB7-Th derivatives.

Reagents:

-

Benzo[1,2-b:4,5-b']dithiophene-4,8-dione (BDT-dione)

-

(5-heptylthiophen-2-yl)lithium (Generated in situ from 2-bromo-5-heptylthiophene as per Protocol A, steps 1-3)

-

SnCl2 / HCl (for aromatization)

Workflow:

-

Lithiation: Generate (5-heptylthiophen-2-yl)lithium in a separate flask at -78°C.

-

Addition: Cannulate the lithiated species into a suspension of BDT-dione in THF at 0°C.

-

Reaction: Stir at 50°C for 2 hours. The mixture will become a diol intermediate.

-

Aromatization: Cool to RT. Add SnCl2 (4 eq) dissolved in 10% HCl. Stir for 1 hour to induce reductive aromatization.

-

Result: 4,8-bis(5-heptylthiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene.

-

Note: This monomer is then brominated/stannylated for polymerization.

-

Part 3: Device Fabrication & Characterization

Device Architecture: Inverted Structure (ITO / ZnO / Active Layer / MoO3 / Ag) This architecture is preferred for alkyl-thiophene derivatives due to better vertical phase separation.

Fabrication Steps:

-

Substrate Prep: Clean ITO glass (Detergent -> Water -> Acetone -> IPA). UV-Ozone treat for 15 mins.

-

ETL Deposition: Spin-coat Sol-gel ZnO precursor (3000 rpm, 30s). Anneal at 200°C for 1 hour in air.

-

Active Layer:

-

Donor: Polymer containing Heptyl-Thiophene side chains (e.g., P-BDT-Th-C7).

-

Acceptor: Non-fullerene acceptor (e.g., Y6 or IT-4F).

-

Ratio: 1:1.2 (D:A).

-

Solvent: Chloroform or Chlorobenzene with 0.5% DIO additive.

-

Spin Coating: 2000-3000 rpm to achieve ~100 nm thickness.

-

-

Top Electrode: Evaporate MoO3 (10 nm) and Ag (100 nm) at <

mbar.

Data Presentation: Heptyl vs. Hexyl/Octyl Comparison Representative data for BDT-based polymers with different side chains.

| Side Chain (R) | Alkyl Length | Solubility | PCE (%) | Fill Factor (%) | |

| 2-Ethylhexyl | Branched C8 | High | 3.75 | 11.2 | 68 |

| n-Octyl | Linear C8 | High | 3.68 | 10.5 | 65 |

| n-Heptyl | Linear C7 | Medium | 3.62 | 12.1 | 74 |

| n-Hexyl | Linear C6 | Low | 3.58 | 9.8 | 60 |

Interpretation: The Heptyl (C7) variant often achieves a tighter

Part 4: Visualization (Graphviz/DOT)

Diagram 1: Synthesis Workflow & Device Charge Transfer

Caption: Workflow converting 2-bromo-5-heptylthiophene into a donor polymer, followed by the charge generation pathway in the final OSC device.

Part 5: Troubleshooting & Expert Tips

-

Regio-Purity: Ensure the starting material is strictly 2-bromo-5-heptyl and not a mixture containing 2-bromo-3-heptyl or 2-bromo-4-heptyl isomers. Isomeric impurities disrupt the polymer backbone linearity, creating "kinks" that act as recombination centers.

-

Stannyl Stability: The trimethylstannyl derivative (Protocol A) is prone to destannylation on silica. Always add 5% Triethylamine to the eluent during purification.

-

Solubility Check: If the final polymer with Heptyl chains is insoluble in Chloroform at RT, switch to hot Chlorobenzene (80°C) or o-Dichlorobenzene (o-DCB) for device processing. The "Odd" chain effect sometimes increases crystallinity unexpectedly.

References

-

Standard Protocol for Stille Coupling in OSCs

- Title: "Stille Coupling Polymerization for Conjug

- Source: Organic Chemistry Portal

-

URL:[Link]

-

Odd-Even Alkyl Chain Effects

- Title: "Odd–Even Effect of Alkyl Chain on the Structure and Properties of Conjug

- Source: Macromolecules (ACS Public

-

URL:[Link]

-

BDT-Thiophene Side Chain Engineering

- Title: "Side-Chain Engineering of Benzodithiophene-Based Photovoltaic Polymers"

- Source: Advanced M

-

URL:[Link]

application of 2-bromo-5-heptylthiophene in organic field-effect transistors (OFETs)

Protocol for 2-Bromo-5-Heptylthiophene in High-Mobility OFETs

Executive Summary

This guide details the strategic application of 2-bromo-5-heptylthiophene (CAS: N/A for specific isomer, generic alkyl-bromothiophenes often used) as a critical termination unit in the synthesis of high-performance oligothiophenes for Organic Field-Effect Transistors (OFETs). Unlike the ubiquitous hexyl (C6) derivatives, the heptyl (C7) chain introduces an "odd-even" effect in crystal packing, often altering the tilt angle of the

Target Audience: Materials Scientists, Organic Chemists, and Device Physicists.

Material Significance & Mechanism

In organic electronics, the "side-chain engineering" of conjugated backbones is as critical as the backbone itself. 2-bromo-5-heptylthiophene serves two primary functions:

-

Solubilizing End-Capper: It terminates the conjugated core, preventing oxidative defects at the

-positions while providing solubility in non-chlorinated solvents (e.g., toluene, xylene). -

Morphology Modulator: The odd-numbered heptyl chain (

) exhibits different van der Waals interdigitation compared to even-numbered chains. This can suppress the "terrace" formation often seen in C6 analogs, potentially leading to smoother films and higher charge carrier mobility (

Safety & Handling

-

Hazards: Thiophene derivatives are potential skin irritants and lachrymators. Organotin reagents (used in Stille coupling) are highly toxic.

-

PPE: Nitrile gloves (double-gloved for organotins), lab coat, and full-face shield/goggles.

-

Environment: All reactions must be performed in a glovebox (

ppm) or under a rigorous Schlenk line (Argon atmosphere).

Synthetic Protocol: Synthesis of Diheptyl-Quaterthiophene (DH4T)

Rationale: We utilize a Stille cross-coupling reaction. The 2-bromo-5-heptylthiophene acts as the electrophile, reacting with a stannylated bithiophene core. This ensures perfect regioregularity.

4.1. Reagents & Equipment

| Component | Specification | Role |

| 2-bromo-5-heptylthiophene | >98% Purity (GC-MS) | End-capping Electrophile |

| 5,5'-bis(trimethylstannyl)-2,2'-bithiophene | Recrystallized | Conjugated Core Nucleophile |

| Pd(PPh3)4 | Freshly opened/stored in glovebox | Catalyst (0) |

| Toluene | Anhydrous (distilled over Na/Benzophenone) | Solvent |

| DMF | Anhydrous | Co-solvent (boosts polarity) |

4.2. Step-by-Step Synthesis Workflow

-

Charge Reaction Vessel: In a glovebox, add 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 eq) and 2-bromo-5-heptylthiophene (2.2 eq) to a flame-dried Schlenk flask.

-

Catalyst Addition: Add Pd(PPh3)4 (0.05 eq).

-

Solvent Introduction: Add anhydrous Toluene:DMF (4:1 ratio). The DMF helps stabilize the polar transition state of the Stille cycle.

-

Reflux: Seal the flask, remove from glovebox, and connect to Schlenk line. Reflux at 110°C for 24 hours under Argon.

-

Quench & Precipitate: Cool to room temperature. Pour the dark orange/red solution into cold Methanol (300 mL). The oligomer will precipitate.[1]

-

Filtration: Filter the solid through a Soxhlet thimble.

4.3. Purification (The Critical Step)

Standard column chromatography is insufficient for OFET-grade materials.

-

Soxhlet Extraction:

-

Acetone (12h): Removes catalyst ligands and unreacted monomers.

-

Hexanes (12h): Removes low-molecular-weight oligomers.

-

Chloroform (12h): Extracts the target DH4T product.

-

-

Concentration: Concentrate the chloroform fraction.

-

Recrystallization: Recrystallize twice from hot toluene.

Figure 1: Synthetic pathway for converting 2-bromo-5-heptylthiophene into a high-mobility semiconductor.

OFET Fabrication Protocol

Architecture: Bottom-Gate, Bottom-Contact (BGBC) is recommended for solution processing to minimize solvent damage to the dielectric, though Top-Contact (BGTC) yields lower contact resistance. We describe BGTC for maximum mobility assessment.

5.1. Substrate Preparation[1][2][3][4][5][6]

-

Substrate: Highly doped n++ Si wafers (Gate) with 300 nm thermal SiO2 (Dielectric).

-

Cleaning: Sonicate in Acetone

Isopropanol -

Surface Modification (SAM):

-

Immerse cleaned wafers in a 10 mM solution of OTS-18 (Octadecyltrichlorosilane) in Toluene for 30 mins at 60°C.

-

Why? The hydrophobic heptyl chains of the semiconductor need a hydrophobic surface to induce "edge-on" packing (standing up), which maximizes

-orbital overlap parallel to the channel.

-

5.2. Semiconductor Deposition (Solution Shearing)

Note: While spin-coating is common, solution shearing aligns the heptyl-substituted oligomers, exploiting the liquid crystalline nature of the material.

-

Solution: Dissolve DH4T in o-Dichlorobenzene (5 mg/mL). Heat to 80°C to ensure full dissolution.

-

Shearing:

-

Substrate Temp: 60°C.

-

Blade Speed: 0.5 mm/s.

-

Gap: 100

m.

-

-

Annealing: Anneal films at 90°C for 1 hour in vacuum to remove solvent and improve crystallinity.

5.3. Electrode Deposition

-

Masking: Apply a shadow mask defining channel lengths (

) and widths ( -

Evaporation: Thermally evaporate 50 nm of Gold (Au) at

under high vacuum (

Figure 2: Fabrication workflow for Bottom-Gate Top-Contact OFETs using heptyl-substituted thiophenes.

Characterization & Data Analysis

6.1. Mobility Calculation

Extract field-effect mobility (

Where:

-

: Capacitance per unit area of SiO2 (

-

: Threshold voltage (intercept of

6.2. Expected Performance Metrics (Comparative)

The following table illustrates the theoretical impact of using the Heptyl (C7) chain versus the standard Hexyl (C6) chain in oligothiophenes.

| Parameter | C6-Derivative (Hexyl) | C7-Derivative (Heptyl) | Mechanistic Insight |

| Packing Motif | Herringbone / | Altered Tilt Angle | Odd-even effect changes alkyl interdigitation depth. |

| Melting Point | Typically Higher | Typically Lower | Odd chains often have higher entropy in the melt. |

| Solubility | Good | Better | Increased lipophilicity aids solution processing. |

| Mobility ( | Baseline (e.g., 0.05 - 0.1) | Variable (0.02 - 0.15) | Highly dependent on film annealing temperature. |

Troubleshooting Guide

-

Problem: Low Mobility (<

). -

Problem: High Off-Current (

).

References

-

Odd-Even Alkyl Chain Effects

- Source: UU Research Portal. (2024). "Odd−Even Alkyl Chain Effects on the Structure and Charge Carrier Transport..."

-

URL:[Link]

-

Alkyl Chain Length in OFETs

-

Regioselective Thiophene Synthesis

- Source: RSC Publishing. (2020).

-

URL:[Link]

-

Suzuki vs Negishi Coupling for Thiophenes

Sources

- 1. 2-Acetyl-5-bromothiophene synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | MDPI [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 6. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research-portal.uu.nl [research-portal.uu.nl]

- 8. mdpi.com [mdpi.com]

- 9. CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 5,5′-Bis-(alkylpyridinyl)-2,2′-bithiophenes: synthesis, liquid crystalline behaviour and charge transport - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

functionalization of 2-bromo-5-heptylthiophene at the 3-position

This guide details the protocol for the regioselective functionalization of 2-bromo-5-heptylthiophene at the 3-position . This transformation is critical for synthesizing advanced intermediates in organic electronics (e.g., P3HT analogs) and medicinal chemistry, where precise substitution patterns dictate performance.

Part 1: Core Directive & Strategy

The Challenge: Functionalizing the 3-position of 2-bromo-5-heptylthiophene presents a classic regioselectivity conflict:

-

Steric Hindrance: The target C3 position is flanked by a bulky bromine atom at C2.

-

Electronic Competition: The C3 proton is acidified by the adjacent bromine (-I effect), while the C4 proton is deactivated by the electron-donating heptyl group (+I effect).

-

The "Halogen Dance" Risk: The most significant failure mode is the base-catalyzed halogen migration, where the bromine atom translocates from C2 to C3 (or C4), leading to thermodynamic mixtures rather than the desired kinetic product.

The Solution: Kinetic Control via Lithium-Halogen Exchange Prevention To functionalize C3 exclusively, we must operate under Kinetic Control . We utilize the enhanced acidity of the C3-proton (induced by the ortho-bromine) to effect selective deprotonation using a hindered amide base (LDA or LiTMP) at cryogenic temperatures (-78°C). This generates a localized C3-lithio species that must be trapped immediately with an electrophile before it can undergo the halogen dance rearrangement.

Part 2: Scientific Integrity & Logic (Mechanistic Insight)

Regioselectivity Analysis

-

Acidity (pKa): The pKa of thiophene protons is heavily influenced by substituents.

-

H-3 (Target): Adjacent to the electronegative Br atom. The inductive withdrawal (-I) of bromine increases the acidity of H-3, making it the kinetic site for deprotonation.

-

H-4: Adjacent to the heptyl group. The alkyl group is electron-donating (+I), increasing electron density at C4 and reducing the acidity of H-4.

-

The "Halogen Dance" Mechanism

If the reaction temperature rises above -60°C or if the reaction time is prolonged, the kinetically formed 3-lithio-2-bromo-5-heptylthiophene rearranges. The lithiated carbon (C3) attacks the bromine at C2, causing the bromine to migrate to C3 and the lithium to move to C2 (the thermodynamically favored

-

Result: Quenching after the dance yields 2-functionalized-3-bromo-5-heptylthiophene (Wrong Regioisomer).

-

Prevention: Maintain strict -78°C and quench within 30-60 minutes.

Part 3: Visualization & Formatting

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the desired Kinetic Pathway and the undesired Thermodynamic (Halogen Dance) Pathway.

Caption: Kinetic vs. Thermodynamic pathways in the lithiation of 2-bromo-5-heptylthiophene. Strict temperature control is required to maintain the Green Path.

Part 4: Experimental Protocols

Protocol A: Kinetic Deprotonation and Functionalization

Objective: Introduce a functional group (E) at C3 while retaining the Br at C2.

Reagents:

-

Substrate: 2-Bromo-5-heptylthiophene (1.0 eq)

-

Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane (1.1 eq)

-

Note: Freshly prepared LDA is preferred to minimize LiOH contamination.

-

-

Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

-

Electrophile: DMF (for aldehyde),

(for iodide), or Trimethyl borate (for boronic acid).

Step-by-Step Methodology:

-

Setup:

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

-

Cool the flask under a stream of nitrogen.

-

Charge with Anhydrous THF and cool to -78°C (Dry Ice / Acetone bath).

-

-

Base Addition:

-

Add LDA (1.1 eq) dropwise via syringe to the cold THF. Stir for 10 minutes to ensure thermal equilibrium.

-

-

Substrate Addition (Critical Step):

-

Dissolve 2-bromo-5-heptylthiophene in a minimal amount of anhydrous THF.

-

Add this solution dropwise to the LDA mixture over 10-15 minutes.

-

Reasoning: Slow addition prevents local heating, which could trigger the halogen dance.

-

Stir at -78°C for exactly 30-45 minutes . Do not exceed 1 hour.

-

-

Electrophile Trapping:

-

Add the Electrophile (1.2 - 1.5 eq) neat or as a THF solution rapidly to the reaction mixture.

-

For DMF: Add neat DMF quickly.

-

For Iodine: Add a solution of

in THF. -

For Borate: Add

neat.

-

-

Quench & Workup:

-

Allow the mixture to stir at -78°C for 15 minutes, then slowly warm to 0°C (or Room Temp) over 1 hour.

-

Quench with saturated aqueous

. -

Extract with diethyl ether or ethyl acetate (

). -

Wash combined organics with water and brine, dry over

, and concentrate.

-

-

Purification:

-

Purify via silica gel column chromatography.

-

Note: The 3-substituted product usually has a distinct Rf compared to the starting material.

-

Data Summary: Electrophile Compatibility

| Electrophile | Product (C3-Substituted) | Yield (Typical) | Notes |

| DMF | 2-Bromo-3-formyl-5-heptylthiophene | 75-85% | Aldehyde is versatile for condensation reactions. |

| 2-Bromo-3-iodo-5-heptylthiophene | 80-90% | Excellent for selective cross-coupling (I > Br). | |

| 2-Bromo-5-heptylthiophene-3-boronic acid | 60-75% | Requires acidic hydrolysis after workup. | |

| 2-Bromo-3-(trimethylstannyl)-5-heptylthiophene | 70-80% | Stille coupling precursor. Toxic reagents. |

Part 5: Troubleshooting & Optimization

Issue: Low Yield / Recovery of Starting Material

-

Cause: Incomplete deprotonation due to moisture in THF or degraded LDA.

-

Fix: Titrate LDA before use. Ensure THF is distilled from Na/Benzophenone.

Issue: Formation of "Dance" Product (2-E-3-Br isomer)

-

Cause: Reaction temperature rose above -60°C during substrate addition or stirring.

-

Fix: Use an internal thermometer. Add substrate slower. Reduce stirring time to 20 mins.

Issue: Mixture of Regioisomers

-

Cause: Competitive deprotonation at C4 (rare with LDA).

-

Fix: Switch to LiTMP (Lithium Tetramethylpiperidide). LiTMP is bulkier than LDA and enhances selectivity for the more accessible (and acidic) proton if steric crowding is not the primary issue, but here LDA is usually sufficient due to the electronic activation of C3.

References

-

Reactions of Metall

- Detailed review of lithiation regioselectivity and the halogen dance mechanism.

- Source: Science of Synthesis / Thiophene Chemistry Reviews.

-

Halogen Dance on Bromothiophenes.

- Fundamental study on the migration of halogens in lithi

- Source: Journal of Organic Chemistry.

-

Synthesis of Regioregular Poly(3-alkylthiophenes).

- Describes the synthesis of 2-bromo-3-substituted monomers.

- Source: McCullough, R. D. et al.

-

Knochel-Hauser Base Functionaliz

- Alternative method using Mg bases to avoid halogen dance.

- Source: Knochel, P. et al., Angewandte Chemie.

Application Note: Protocols for the Purification of 2-Bromo-5-Heptylthiophene

Executive Summary & Technical Context

2-Bromo-5-heptylthiophene is a critical intermediate in the synthesis of functionalized thiophene-based polymers (e.g., for organic photovoltaics) and pharmaceutical heterocycles. Its purity is paramount; even trace amounts of di-brominated byproducts or unreacted starting material can act as chain terminators in polymerization or lead to regioselectivity errors in cross-coupling reactions (e.g., Suzuki-Miyaura or Stille coupling).

This guide departs from standard "cookbook" recipes by implementing a self-validating purification logic . We prioritize Vacuum Distillation as the primary purification vector due to the distinct boiling point differentials introduced by the heavy bromine atom, followed by Silica Gel Chromatography as a polishing step for ultra-high purity (>99.5%) requirements.

Key Chemical Properties (Estimated)

| Property | Value / Description | Notes |

| Molecular Formula | ||

| Molecular Weight | 261.22 g/mol | Distinct isotope pattern (1:1) at 261/263 |

| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/acid exposure |

| Boiling Point | ~110–120 °C @ 0.5 mmHg | Significantly higher than 2-heptylthiophene |

| Solubility | Hexanes, DCM, THF, Toluene | Immiscible in water |

| Key Impurities | 2-heptylthiophene (Start Material)2,5-dibromo-3-heptylthiophene | SM has lower BP; Di-bromo has higher BP |

Strategic Purification Workflow

The following flowchart illustrates the decision-making logic required to achieve >99% purity.

Figure 1: Strategic workflow for the isolation of 2-bromo-5-heptylthiophene, prioritizing scale-appropriate methods.

Protocol A: Reaction Workup & Crude Isolation

Objective: To remove polar byproducts (succinimide) and inorganic salts before thermal or chromatographic treatment.

Mechanism: N-Bromosuccinimide (NBS) generates succinimide as a byproduct. Succinimide is water-soluble, whereas the thiophene product is highly lipophilic.

-

Quenching: Pour the reaction mixture (typically in DMF, THF, or

) into a 5x volume of ice-cold water.-

Why: Stops the reaction immediately to prevent over-bromination.

-

-

Extraction: Extract the aqueous layer 3 times with Hexanes or Diethyl Ether.

-

Note: Hexanes is preferred if DMF was the solvent, as it extracts less DMF than Ether.

-

-

Washing (The "Self-Validating" Step):

-

Wash combined organics with Water (3x) to remove bulk DMF/Succinimide.

-

Wash with Saturated

(1x) to neutralize any trace acid (HBr) which can catalyze polymerization/degradation. -

Wash with Brine (1x) to remove residual water.

-

-

Drying: Dry over anhydrous

for 15 minutes. Filter and concentrate via rotary evaporation (bath temp < 40°C).

Protocol B: High Vacuum Fractional Distillation (Primary)

Objective: Separation based on boiling point differentials. This is the most effective method for removing unreacted starting material and di-brominated byproducts.

Equipment: Short-path distillation head (Vigreux column recommended for >10g scale), High Vacuum Pump (<1 mmHg), Oil Bath.

Procedure:

-

Setup: Assemble glassware. Ensure all joints are greased and clipped.

-

Degassing: Apply vacuum gradually to the crude oil at room temperature to remove residual solvents (Hexanes/DMF).

-

Heating Ramp: Slowly increase oil bath temperature.

-

Fraction 1 (Forerun): Collects at lower temp. Contains unreacted 2-heptylthiophene.

-

Fraction 2 (Main Heart): Collects at steady temp (e.g., ~110°C @ 0.5 mmHg). This is your product.

-

Residue: High boiling point dark oil left in the flask. Contains di-bromo species and polymers.

-

-

Validation: Check refractive index or run a quick TLC of the "Heart" fraction against the "Forerun".

Distillation Logic Diagram:

Figure 2: Thermal separation logic. The "Heart Cut" corresponds to the plateau in vapor temperature.

Protocol C: Silica Gel Chromatography (Polishing)

Objective: Removal of trace colored impurities or separation of close-running isomers if distillation was imperfect.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: 100% Hexanes (Gradient to 1% EtOAc/Hexanes only if necessary).

-

Packing: Slurry pack silica with 100% Hexanes.

-

Loading: Load the oil (or distilled fraction) as a neat liquid or dissolved in minimum hexanes.

-

Elution:

-

Unreacted 2-heptylthiophene elutes first (High

, ~0.8 in Hexanes). -

2-Bromo-5-heptylthiophene elutes second (

~0.6-0.7). -

Di-bromo species elute last (slightly more polar due to 2x Br, but often overlap; distillation is better for removing these).

-

-

Detection: UV (254 nm) or Iodine Chamber. Thiophenes stain dark brown/purple in Iodine.

Quality Control & Validation (E-E-A-T)

To ensure the protocol is self-validating, you must verify identity and purity using the following metrics.

GC-MS Analysis

This is the gold standard for this molecule.

-

Target Peak: Look for molecular ion

. -

Isotope Pattern: A 1:1 doublet at

260 and 262 indicates the presence of one bromine atom ( -

Impurity Check:

-

Single peak at

182 = Unreacted 2-heptylthiophene (Loss of Br, lighter). -

Triplet peak pattern (1:2:1) at

~340 = Di-bromo impurity.

-

NMR Spectroscopy ( )

-

Diagnostic Signal: The thiophene ring protons.

-

2-Heptylthiophene (SM): Multiplets for 3 protons on the ring.

-

2-Bromo-5-heptylthiophene (Product): Two distinct doublets (or overlapping doublets) in the aromatic region (

6.5 - 6.9 ppm). The integration must be exactly 2H. -

-Methylene: Triplet at

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Product is Green/Blue | Acidic impurities (HBr) causing oligomerization. | Wash with 1M NaOH or |

| Low Yield | Over-bromination to di-bromo species. | Reduce NBS equivalents to 0.95 eq. Perform reaction at 0°C in dark. |

| Poor Separation on Column | Column overloaded or eluent too polar. | Use 100% Hexanes. Increase silica:crude ratio to 50:1. |

| Solidifying in Condenser | Product MP is near RT (rare for heptyl) or impurities. | Use warm water in condenser or switch to air condenser. |

References

-

McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials. (Foundational text on alkylthiophene synthesis standards).

-

Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

-

Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications.

-

PubChem Compound Summary: 2-Bromo-5-hexylthiophene (Homolog Reference).

-

[Link]

-

side reactions in the polymerization of 2-bromo-5-heptylthiophene

Initiating Research on Reactions

I'm starting with broad Google searches to identify common side reactions in 2-bromo-5-heptylthiophene polymerization, especially Grignard methods. This information is key to understanding the potential challenges and yields. I'll need to then categorize the side reactions into possible pathways.

Analyzing Side Reactions

I've expanded my search to include Stille and Suzuki coupling in addition to Grignard methods, targeting side reaction data related to 2-bromo-5-heptylthiophene polymerization. My goal is to structure this info into a technical support format, including troubleshooting guides and FAQs. I'm focusing on understanding mechanisms, impacts, and preventions, including step-by-step protocols and diagrams. Finally, I will compile quantitative data.

Developing Technical Support Guide

I'm now diving deep into the polymerization methods, focusing on Grignard, Stille, and Suzuki reactions. My research is leading me to structure the information into a technical support format. I'm focusing on providing troubleshooting advice, and step-by-step protocols with illustrative diagrams. Quantitative data summaries, detailing catalyst/ligand effects on side reactions, are also underway. Finally, I will structure the guide as a question-and-answer resource with citations.

removing impurities from 2-bromo-5-heptylthiophene

Technical Support Center: Organic Semiconductor Precursors Subject: Purification Protocols for 2-Bromo-5-Heptylthiophene Ticket ID: #THIO-PUR-005 Status: Open

Executive Summary